Merestinib

NTRK fusion PDX model Tumor growth inhibition

Procure Merestinib for its unmatched type-II binding kinetics—a pharmacodynamic residence time of 525 min (Koff=0.00132 min⁻¹) and 2 nM MET Ki. Unlike crizotinib or capmatinib, it potently inhibits AXL (IC₅₀=2 nM, 147-fold > crizotinib) and clinically relevant MET mutants (Y1230H). It is the peer-preferred tool for NTRK fusion PDX models, demonstrating a 6.2% T/C ratio vs. 76.9% for crizotinib. Ensure your next resistance or NSCLC study leverages this validated, slow-off multi-kinase profile.

Molecular Formula C30H22F2N6O3
Molecular Weight 552.5 g/mol
CAS No. 1206799-15-6
Cat. No. B612287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMerestinib
CAS1206799-15-6
SynonymsLY-2801653;  LY 2801653;  LY2801653;  Merestinib
Molecular FormulaC30H22F2N6O3
Molecular Weight552.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C(=O)N1C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C(C=C5C(=C4)C=NN5C)C6=CNN=C6)F
InChIInChI=1S/C30H22F2N6O3/c1-17-3-9-23(30(40)38(17)22-7-4-20(31)5-8-22)29(39)36-21-6-10-27(25(32)12-21)41-28-11-18-16-35-37(2)26(18)13-24(28)19-14-33-34-15-19/h3-16H,1-2H3,(H,33,34)(H,36,39)
InChIKeyQHADVLVFMKEIIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Merestinib (LY2801653, CAS 1206799-15-6) Procurement Guide for MET-Targeted Research


Merestinib (developmental code LY2801653) is a type-II ATP-competitive, slow-off inhibitor of the MET (c-Met) receptor tyrosine kinase, characterized by a dissociation constant (Ki) of 2 nM, a pharmacodynamic residence time (Koff) of 0.00132 min⁻¹, and a target occupancy half-life (t₁/₂) of 525 minutes [1]. Beyond its primary target, merestinib exhibits a defined multi-kinase inhibitory profile with reported IC50 values against MST1R (RON) (11 nM), FLT3 (7 nM), AXL (2 nM), MERTK (10 nM), TEK (63 nM), ROS1 (23 nM), DDR1/2 (0.1/7 nM), and MKNK1/2 (7 nM) . The compound has been investigated in Phase I and Phase II clinical trials for various solid tumors, including biliary tract cancer and non-small cell lung cancer (NSCLC) [2].

Merestinib (LY2801653) Procurement Considerations: Why Generic Substitution with Other MET Inhibitors is Not Advisable


Merestinib's pharmacological profile is not interchangeable with other MET inhibitors due to its distinct type-II binding mechanism, unique kinase selectivity fingerprint, and differential activity against clinically relevant MET mutations [1]. While many MET inhibitors (e.g., crizotinib, capmatinib) are type-I binders that target the active kinase conformation, merestinib's type-II, slow-off binding profile confers a prolonged target residence time and a distinct resistance mutation susceptibility pattern [2]. Furthermore, merestinib's broader multi-kinase inhibition, particularly its potent activity against AXL (IC50 = 2 nM) and NTRK family kinases, is not replicated by more selective MET inhibitors like capmatinib or tepotinib [3]. Consequently, substituting merestinib with another MET inhibitor in experimental systems may yield divergent biological outcomes, particularly in models of acquired resistance or in tumors driven by non-MET oncogenic drivers.

Merestinib Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Superior In Vivo Tumor Growth Inhibition Compared to Crizotinib in NTRK-Fusion Driven PDX Model

In a head-and-neck squamous cell carcinoma (HNSCC) patient-derived xenograft (PDX) model harboring an ETV6-NTRK3 gene fusion, merestinib demonstrated significantly superior tumor growth inhibition compared to crizotinib [1]. Merestinib (24 mg/kg QD) reduced tumor growth to a T/C ratio of 6.2% (p < 0.001) relative to vehicle, whereas crizotinib (25 mg/kg BID) did not achieve significant growth reduction (T/C = 76.9%, p = 0.525) [1].

NTRK fusion PDX model Tumor growth inhibition Multi-kinase inhibitor

Potent AXL Inhibition Relative to Other Clinically Advanced MET Inhibitors

Merestinib exhibits potent inhibition of the AXL receptor tyrosine kinase, a key mediator of resistance to targeted therapies, with a reported cellular IC50 of 2 nM [1]. This potency against AXL is markedly superior to that of crizotinib, which inhibits AXL with an in vitro IC50 of 294 nM [2], and more potent than cabozantinib, which inhibits AXL with an in vitro IC50 of 7 nM .

AXL inhibition Kinase selectivity Multi-kinase inhibitor Drug resistance

Comparable MET Cellular Potency to Cabozantinib with Divergent Secondary Kinase Profiles

In cellular assays, merestinib and cabozantinib exhibit similar potency against the MET kinase, with reported IC50 values of approximately 8.1 nM and 7.8 nM, respectively [1]. Despite this comparable MET inhibition, the two compounds possess distinct secondary kinase inhibition profiles: merestinib potently inhibits DDR1 (IC50 = 0.1 nM) and AXL (IC50 = 2 nM), whereas cabozantinib is a potent inhibitor of VEGFR2 (IC50 = 0.035 nM) .

MET inhibition Kinase selectivity profiling Cellular potency Multi-kinase inhibitor

Distinct MET Mutation Susceptibility Profile and Synergistic Combination Potential with Type-I Inhibitors

As a type-II MET inhibitor, merestinib demonstrates a distinct susceptibility profile against secondary MET resistance mutations compared to type-I inhibitors. In a Ba/F3 cell mutagenesis assay, single-agent merestinib effectively suppressed the Y1230H mutant, whereas the type-I inhibitor capmatinib was effective against the G1163R mutant [1]. Critically, the combination of merestinib (type-II) and capmatinib (type-I) yielded no resistant clones in vitro, and in vivo combination treatment reduced tumor outgrowth by a mean of 50.4% compared to capmatinib alone and 43.3% compared to merestinib alone [2].

Acquired resistance MET mutations Combination therapy Type-II inhibitor

Enhanced Anti-Proliferative Activity in MET-Amplified Cell Lines Compared to Crizotinib

In the H1993 NSCLC cell line, which harbors both MET amplification and RON overexpression, merestinib demonstrated superior cellular growth inhibitory activity compared to crizotinib [1]. Merestinib exhibited a cellular IC50 of 9.28 nM, whereas crizotinib had an IC50 of 45.4 nM, representing a nearly 5-fold difference in potency [1].

MET amplification NSCLC Anti-proliferative activity Cell line panel

Optimal Research and Preclinical Application Scenarios for Merestinib (LY2801653) Procurement


Investigating NTRK Fusion-Driven Oncogenesis and Therapeutic Response

Merestinib is the preferred tool compound for in vivo studies of NTRK fusion-positive cancers, based on its demonstrated superiority over crizotinib in a head-to-head PDX model comparison (T/C ratio of 6.2% vs. 76.9%) [1]. Researchers investigating NTRK1/2/3 fusions as oncogenic drivers should prioritize merestinib over other MET inhibitors lacking this validated NTRK activity.

Modeling and Overcoming Acquired Resistance to MET Tyrosine Kinase Inhibitors

Merestinib is uniquely suited for research into MET inhibitor resistance mechanisms, particularly in combination studies with type-I inhibitors like capmatinib. The compound's distinct type-II binding mode and its ability to suppress the Y1230H resistance mutation, while being complemented by capmatinib's activity against G1163R, enable the study of combination strategies that suppress the emergence of resistant clones in vitro and reduce tumor outgrowth in vivo [2].

Probing MET-Amplified NSCLC with Concomitant RON Pathway Activation

For cellular and in vivo models of MET-amplified NSCLC, particularly those with RON co-expression, merestinib offers a significant potency advantage over crizotinib (9.28 nM vs. 45.4 nM IC50 in H1993 cells) [3]. Researchers studying MET-driven lung cancer biology should select merestinib for its enhanced activity in this clinically relevant genetic subset.

Investigating Dual MET/AXL Inhibition in Resistance and EMT Models

Given its potent AXL inhibition (IC50 = 2 nM), which is 147-fold more potent than crizotinib and 3.5-fold more potent than cabozantinib, merestinib is the tool of choice for studies examining the role of AXL in resistance to targeted therapies or in epithelial-mesenchymal transition (EMT) . Its balanced MET/AXL inhibitory profile is not matched by other clinically advanced MET inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Merestinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.